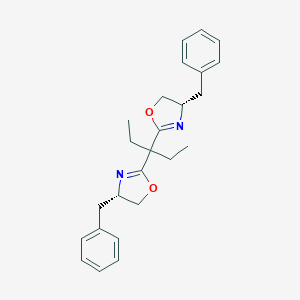

(4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Übersicht

Beschreibung

(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is notable for its application in asymmetric catalysis, particularly in enantioselective reactions. The presence of two oxazoline rings and a central pentane linker contributes to its unique stereochemical properties, making it a valuable tool in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires dehydrating agents such as thionyl chloride or phosphorus trichloride.

Coupling of Oxazoline Units: The two oxazoline units are then coupled via a pentane linker. This step can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the central carbon-carbon bond.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the oxazoline rings, converting them to amino alcohols.

Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazoline derivatives.

Wissenschaftliche Forschungsanwendungen

(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:

Chemistry: Used in enantioselective synthesis to produce chiral molecules with high enantiomeric excess.

Biology: Investigated for its potential in the synthesis of biologically active compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and agrochemicals.

Wirkmechanismus

The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze a variety of enantioselective reactions. The oxazoline rings provide a rigid chiral environment, which induces asymmetry in the substrate, leading to the formation of chiral products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4S,4’S)-2,2’-(Butane-2,2’-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- (4S,4’S)-2,2’-(Hexane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Uniqueness

(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its specific pentane linker, which provides an optimal balance of flexibility and rigidity. This balance enhances its effectiveness as a chiral ligand in asymmetric catalysis compared to similar compounds with shorter or longer linkers.

Biologische Aktivität

The compound (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a member of the oxazole family and has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on recent research findings.

- Molecular Formula : C25H30N2O2

- Molecular Weight : 390.53 g/mol

- CAS Number : 160191-64-0

- IUPAC Name : (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole

- Appearance : Light yellow to amber clear liquid

Synthesis

The synthesis of (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic routes can vary and often require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance:

- Inhibition of Bacterial Growth : Studies have shown that compounds similar to (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and protein biosynthesis pathways .

- Mechanism of Action : The presence of the oxazole ring is thought to enhance the compound's ability to interact with bacterial enzymes involved in critical metabolic processes .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that certain oxazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Targeting Specific Pathways : The compound may affect signaling pathways related to cancer cell survival and proliferation, although detailed mechanisms remain to be fully elucidated .

Case Studies

-

Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibited potent activity against Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Zone of Inhibition (mm) Compound A S. aureus 15 Compound B E. coli 12 (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) S. aureus 18 (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) E. coli 16 -

Anticancer Activity Assessment : Another study investigated the effects of this compound on human breast cancer cell lines. The findings revealed a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-3-25(4-2,23-26-21(17-28-23)15-19-11-7-5-8-12-19)24-27-22(18-29-24)16-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQHNROIGAKIB-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449873 | |

| Record name | (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160191-64-0 | |

| Record name | (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.